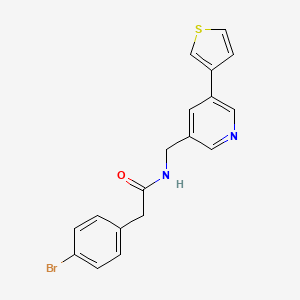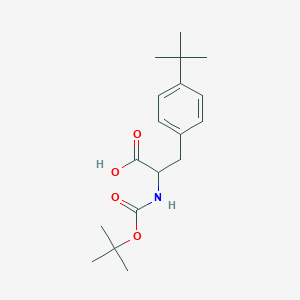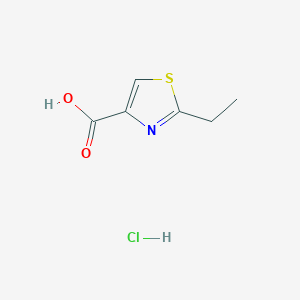![molecular formula C21H19N5O2 B2698830 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide CAS No. 899752-87-5](/img/structure/B2698830.png)
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for this compound involves the condensation of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid with butyramide in the presence of a coupling agent and a base. The reaction is monitored by TLC or HPLC, and once complete, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent.Molecular Structure Analysis
The molecular structure of this compound is complex and includes a pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is a bicyclic heterocyclic compound that can present two isomeric structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, N-allylation, and N-propargyl alkylation . These reactions yield the corresponding dipolarophiles, which afford new isoxazolines and isoxazoles by condensation with arylnitrile oxides .Scientific Research Applications
Anti-Inflammatory Properties
Research into pyrazolo[1,5-a]pyrimidines has revealed a class of compounds with significant anti-inflammatory properties without ulcerogenic activity. Structural modifications of these compounds have been explored to enhance their therapeutic index compared to reference drugs like phenylbutazone and indomethacin. Notably, certain derivatives demonstrated not only high anti-inflammatory activity but also potential antiulcerogenic properties, indicating a dual beneficial effect (Auzzi et al., 1983).
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized to investigate their antimicrobial activities. Some compounds showed moderate to outstanding antimicrobial effects against a variety of bacterial and fungal strains. This research highlights the potential of these compounds as leads for the development of new antimicrobial agents, with certain derivatives outperforming standard treatments like ampicillin and gentamicin in efficacy (El-sayed et al., 2017).
Adenosine Receptor Affinity
The analogues of pyrazolo[3,4-d]pyrimidine have been found to exhibit affinity for A1 adenosine receptors, suggesting their potential in modulating physiological processes mediated by these receptors. Through structural variation, compounds have been designed to enhance this affinity, with specific substitutions leading to increased activity. This research suggests applications in areas where adenosine receptor modulation is beneficial, such as neurological disorders (Harden et al., 1991).
Adenosine Deaminase Inhibition
Certain pyrazolo[3,4-d]pyrimidin-4-ones have shown significant inhibitory activity against adenosine deaminase (ADA), with some derivatives displaying nanomolar/subnanomolar inhibitory concentrations. This inhibition has implications for treating conditions associated with ADA, such as inflammatory diseases, by potentially modulating adenosine levels and thereby influencing inflammatory responses (La Motta et al., 2009).
Anticancer and Anti-Inflammatory Agents
Newly synthesized pyrazolo[3,4-d]pyrimidines have been evaluated for their anticancer and anti-5-lipoxygenase activities, revealing a series of compounds with notable efficacy. This research underscores the potential of these derivatives in developing therapies targeting cancer and inflammation-related conditions, with specific compounds demonstrating promising inhibitory activities (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide primarily targets Cyclin-dependent kinase 2 (CDK2), a protein kinase that plays a crucial role in the regulation of the cell cycle . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
this compound interacts with CDK2, inhibiting its enzymatic activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth .
Biochemical Pathways
The compound’s action affects the CDK2/cyclin A2 pathway, which is responsible for the phosphorylation of key components for cell proliferation . Inhibition of this pathway by this compound leads to cell growth arrest at the G0-G1 stage .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The molecular and cellular effects of this compound’s action include significant alterations in cell cycle progression and the induction of apoptosis within cells . These effects result in the inhibition of cell growth and the potential for antitumor activity .
properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-19(13-7-10-16-8-3-1-4-9-16)24-25-15-22-20-18(21(25)28)14-23-26(20)17-11-5-2-6-12-17/h1-6,8-9,11-12,14-15H,7,10,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRCSPMYCYIRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-butyl-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698753.png)
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}({[2-(4-chlorophenyl)-2-oxoethyl]sulfamoyl})[(2,6-dichlorophenyl)methyl]amine](/img/structure/B2698755.png)
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2698757.png)
![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2698759.png)

![5-(3-methylthiophen-2-yl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2698764.png)
![3-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)pyridine 1-oxide](/img/structure/B2698765.png)
![(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2698767.png)
![2-ethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2698768.png)
